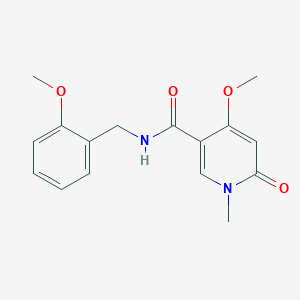![molecular formula C15H11ClF3NOS B2972990 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2034608-58-5](/img/structure/B2972990.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone is an intriguing compound known for its unique structure that bridges thienopyridine and trifluoromethylphenyl groups. This compound has garnered attention for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multistep processes starting from commercially available starting materials. The key steps include:
Formation of Thienopyridine Core: : This is achieved through a cyclization reaction involving appropriate intermediates.
Introduction of the Chlorine Atom: : Chlorination is performed under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Trifluoromethylphenyl Group: : This step requires the use of coupling reagents like palladium catalysts in a Suzuki or Sonogashira coupling reaction.
Industrial Production Methods
Scaling Up: : Industrial production of this compound necessitates optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry may be employed to ensure consistency and efficiency.
Purification: : Purification is carried out using methods like recrystallization, column chromatography, or preparative HPLC to attain the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often mediated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : It participates in substitution reactions, where the chlorine atom may be replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, hydrogen peroxide.
Reduction: : Reagents like sodium borohydride, lithium aluminum hydride.
Substitution: : Reagents like nucleophiles (amines, thiols), usually under mild conditions to preserve the integrity of the compound.
Major Products: : The major products formed from these reactions vary, ranging from oxidized derivatives to reduced forms and substituted analogs, depending on the nature of the reactants and reaction conditions.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of various organic molecules, facilitating the development of complex molecular structures.
Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor binding, making it a candidate for drug discovery.
Industry: : Utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways: : This compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethylphenyl group is particularly notable for enhancing binding affinity and selectivity toward these targets.
Mechanism: : The mechanism involves binding to active sites or allosteric sites on proteins, leading to modulation of their activity. This can result in inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Comparison with Other Compounds
Differences: : Unlike other similar compounds, the unique combination of thienopyridine and trifluoromethylphenyl groups in (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone imparts distinct properties.
Similar Compounds: : Compounds such as thienopyridine derivatives, trifluoromethylated aromatics, and chlorinated heterocycles share structural similarities but differ in their functional profiles and applications.
This comprehensive overview highlights the multifaceted nature of this compound, emphasizing its significance in scientific research and industrial applications. Got questions or something you'd like to add?
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c16-13-7-9-8-20(6-5-12(9)22-13)14(21)10-3-1-2-4-11(10)15(17,18)19/h1-4,7H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESVQRBIGKFJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
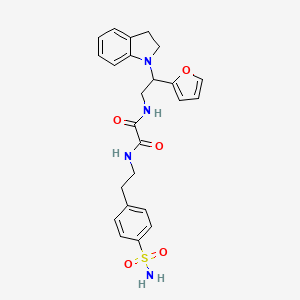
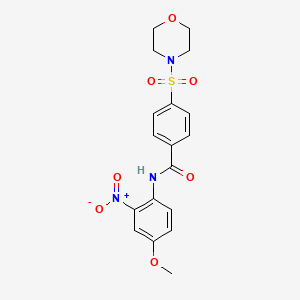
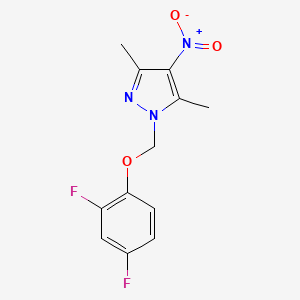
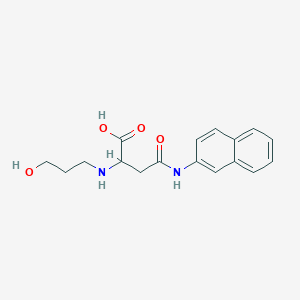
![6-[(6,8-Difluoro-1,2,3,4-tetrahydroquinolin-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2972914.png)
![[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2972915.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2972916.png)
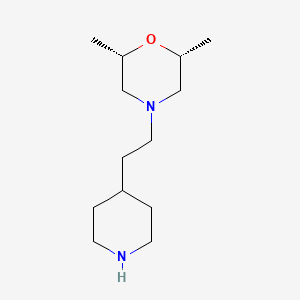
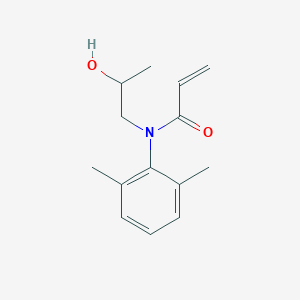
![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B2972925.png)
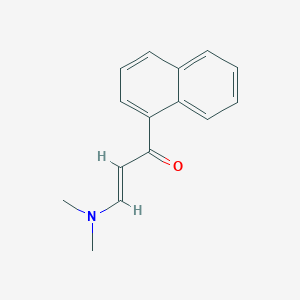
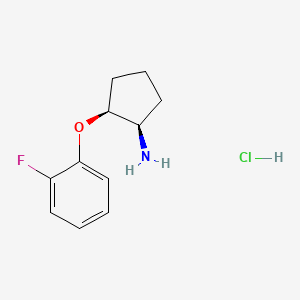
![1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2972929.png)
